molecular formula C21H20ClN3O B6108141 [2-(4-Chlorophenyl)-4-quinolyl](4-methylpiperazino)methanone

[2-(4-Chlorophenyl)-4-quinolyl](4-methylpiperazino)methanone

Cat. No.: B6108141
M. Wt: 365.9 g/mol
InChI Key: KAIFQEIKDKMCGS-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-4-quinolylmethanone is a complex organic compound with significant potential in various scientific fields. This compound features a quinoline core, a chlorophenyl group, and a methylpiperazino moiety, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-4-quinolylmethanone typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts such as BF3·OEt2 and oxidative dehydrogenation agents like I2-DMSO under microwave irradiation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-4-quinolylmethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines.

Scientific Research Applications

2-(4-Chlorophenyl)-4-quinolylmethanone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-4-quinolylmethanone involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The pathways involved may include the inhibition of DNA synthesis or disruption of cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(4-Chlorophenyl)-4-quinolylmethanone lies in its combination of the quinoline core with the chlorophenyl and methylpiperazino groups. This structure provides a unique set of chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[2-(4-chlorophenyl)quinolin-4-yl]-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O/c1-24-10-12-25(13-11-24)21(26)18-14-20(15-6-8-16(22)9-7-15)23-19-5-3-2-4-17(18)19/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAIFQEIKDKMCGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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